AMOZ-d5
Description
Contextualization of Deuterated Internal Standards in Bioanalytical Methodologies
Deuterated internal standards (IS) are widely employed in bioanalytical methodologies, particularly those utilizing mass spectrometry detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) clearsynth.comaptochem.com. These standards are synthesized by replacing hydrogen atoms in the target analyte molecule with deuterium (B1214612) isotopes (²H or D) aptochem.com. Ideally, a deuterated internal standard possesses physicochemical properties similar to the analyte, including comparable extraction recovery, ionization response in mass spectrometry, and chromatographic retention time aptochem.comnih.gov. This similarity allows the IS to behave analogously to the analyte throughout the analytical process, thus providing a reliable reference point for quantification and helping to mitigate the impact of matrix effects and ionization variability aptochem.comnih.gov. The incorporation of a sufficient number of deuterium atoms is crucial to ensure a distinct mass shift that prevents interference from the natural isotopic distribution of the unlabeled analyte aptochem.com. While deuterium labeling is often preferred due to the abundance of hydrogen in organic molecules, the purity of the deuterated standard is paramount, as even minor impurities of the unlabeled analyte can compromise method accuracy, especially at low detection limits nih.gov.
Role and Significance of AMOZ-d5 in Nitrofuran Metabolite Research and Surveillance
This compound, a pentadeuterated analog of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), holds significant importance in the research and surveillance of nitrofuran metabolites clearsynth.comsigmaaldrich.com. Nitrofurans were a class of widely used veterinary antibiotics; however, their use in food-producing animals has been banned in many regions, including the European Union, due to concerns about their potential genotoxicity and carcinogenicity spectroscopyworld.comwaters.com. Although the parent nitrofuran drugs are rapidly metabolized, their protein-bound metabolites, such as AMOZ (a metabolite of furaltadone), persist in animal tissues for extended periods spectroscopyworld.comwaters.com.
Given the ban and the persistence of these metabolites, sensitive and reliable analytical methods are essential for monitoring food products of animal origin to ensure compliance with regulations and protect public health spectroscopyworld.comwaters.com. This compound serves as a crucial internal standard in these analytical methods, particularly those based on LC-MS/MS thepharmajournal.comperkinelmer.comnih.gov. Its use helps to accurately quantify the presence of AMOZ in various matrices, including meat, aquaculture products, and honey, despite the complexities and potential matrix effects associated with these sample types sigmaaldrich.comthepharmajournal.comperkinelmer.comlcms.cz. The co-elution of AMOZ and this compound during chromatography and their similar behavior during ionization in the mass spectrometer allow for accurate compensation for variations in sample preparation and analysis, leading to more reliable and reproducible results aptochem.com. Research findings highlight the successful application of this compound as an internal standard in validated LC-MS/MS methods for determining AMOZ residues, achieving low limits of quantification well below regulatory limits waters.comthepharmajournal.comperkinelmer.comnih.gov.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-VJPLVGRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Isotopic Incorporation for Amoz D5 Production
Deuterium (B1214612) Labeling Techniques and Precursors in AMOZ-d5 Synthesis
Deuterium labeling of oxazolidinone compounds, including this compound, typically involves the use of deuterium-enriched precursors or hydrogen-deuterium exchange reactions during the synthetic process. resolvemass.ca
The non-deuterated parent compound, 3-amino-2-oxazolidinone (B196048) (AOZ), can be synthesized via a cyclization reaction between 2-hydrazinoethanol and diethyl carbonate under basic conditions. A representative procedure involves refluxing these reagents with sodium methoxide. To synthesize deuterium-labeled analogs like AOZ-d4, which is related to this compound in its application as an internal standard, deuterium-enriched starting materials are employed. For instance, using deuterated 2-hydrazinoethanol-d4 or deuterated diethyl carbonate can introduce deuterium atoms into the oxazolidinone ring structure.
For this compound specifically, which is labeled with five deuterium atoms, the labeling is reported to be at the 4,4,5 positions of the oxazolidinone ring and the two alpha positions of the morpholinomethyl group (4,4,5,α,α-Pentadeutero-3-amino-5-morpholinomethyl-2-oxazolidinone). sigmaaldrich.comlgcstandards.com This suggests that deuterium is incorporated into both the oxazolidinone ring and the morpholinomethyl substituent.
While specific detailed synthetic routes for this compound are not extensively detailed in the general literature, the principles of deuterium labeling in similar oxazolidinone structures and related compounds provide insight. Techniques such as hydrogen-deuterium exchange reactions using deuterium oxide (D₂O) as a solvent or deuterium gas addition in the presence of catalysts are common methods for incorporating deuterium into organic molecules. resolvemass.caacs.org Late-stage isotopic labeling via C-H activation mechanisms can also be employed, although controlling regioselectivity and chemoselectivity can be challenging. acs.org
The synthesis of deuterated compounds often requires specialized equipment and precise control over reaction conditions to achieve uniform labeling and high isotopic purity. resolvemass.ca
Methodologies for Assessing Isotopic Purity of this compound Reference Standards
Assessing the isotopic purity of deuterium-labeled reference standards like this compound is crucial to ensure their accuracy and reliability in quantitative analysis. rsc.orgnih.gov Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being prominent methods. rsc.orgnih.gov
High-resolution mass spectrometry (HR-MS), particularly electrospray ionization HR-MS (ESI-HRMS), is a powerful tool for determining isotopic purity. rsc.orgnih.govresearchgate.net This method allows for the precise measurement of the mass-to-charge ratio (m/z) of ions, enabling the differentiation and quantification of isotopologs (molecules with the same chemical formula but different isotopic compositions). nih.govresearchgate.net By analyzing the relative abundance of ions corresponding to different degrees of deuteration (D₀, D₁, D₂, ..., D₅ for this compound), the isotopic enrichment and purity can be calculated. nih.govresearchgate.net Liquid chromatography coupled with HR-MS (LC-HRMS) can also be used, providing chromatographic separation before mass analysis, which is beneficial for complex samples. nih.govresearchgate.net
NMR spectroscopy provides complementary information by confirming the structural integrity of the labeled compound and, importantly, the positions of the deuterium atoms within the molecule. rsc.org Deuterium NMR (²H NMR) is particularly useful for directly observing the deuterium nuclei and determining the extent of labeling at specific sites. Proton NMR (¹H NMR) can also provide indirect information by observing the reduction or absence of signals corresponding to protons that have been replaced by deuterium.
A comprehensive strategy for evaluating isotopic enrichment and structural integrity often involves a combination of LC-ESI-HR-MS and NMR spectroscopy. rsc.org This approach allows for both the quantitative assessment of isotopic purity based on mass spectral data and the qualitative confirmation of labeling sites and molecular structure through NMR. rsc.org
For commercially available this compound analytical standards, certificates of analysis typically provide information on chemical purity (often determined by HPLC) and isotopic purity. lgcstandards.comsigmaaldrich.cn Reported isotopic purity values for this compound standards are often greater than 98% atom D.
Advanced Analytical Methodologies Employing Amoz D5 As an Internal Standard
Comprehensive Sample Preparation Protocols for Diverse Biological and Food Matrices
Sample preparation is a critical step in the analysis of AMOZ, particularly because it often exists in a protein-bound form in biological tissues. iaea.orgirispublishers.comaensiweb.com Effective sample preparation protocols are designed to release the bound metabolite, derivatize it for enhanced detectability, and clean up the sample matrix to minimize interference during chromatographic analysis. iaea.orgirispublishers.comaensiweb.comusda.gov AMOZ-d5 is added at an early stage of sample preparation to track the recovery and account for losses of the native AMOZ throughout the process. scialert.netspectroscopyworld.comfda.gov
Optimization of Acidic Hydrolysis Conditions for Protein-Bound Metabolites
AMOZ is often covalently bound to matrix proteins. iaea.orgirispublishers.comaensiweb.com Acidic hydrolysis is a common technique used to cleave these bonds and release the free metabolite. iaea.orgirispublishers.comaensiweb.comusda.gov Typical hydrolysis conditions involve incubating the sample with a dilute acid, such as hydrochloric acid (HCl), often at elevated temperatures (e.g., 37°C or 55°C) for several hours or overnight. iaea.orgscialert.netspectroscopyworld.comaensiweb.comusda.govnih.gov The optimization of hydrolysis time, temperature, and acid concentration is crucial to ensure complete release of protein-bound AMOZ while minimizing degradation of the analyte or the internal standard. aensiweb.com The addition of this compound before the hydrolysis step allows for the assessment of the efficiency of this process. scialert.netspectroscopyworld.comfda.gov
Derivatization Chemistry with 2-Nitrobenzaldehyde (B1664092) for Enhanced Detectability
Following hydrolysis, the released AMOZ is typically derivatized to improve its detectability by LC-MS/MS. iaea.orgirispublishers.comthepharmajournal.comspectroscopyworld.comaensiweb.comusda.gov The most common derivatization reagent is 2-nitrobenzaldehyde (2-NBA). iaea.orgirispublishers.comthepharmajournal.comspectroscopyworld.comaensiweb.comusda.gov The reaction between AMOZ and 2-NBA forms a stable nitrophenyl (NP) derivative, 2-NP-AMOZ, which has better ionization properties for mass spectrometric analysis. thepharmajournal.comspectroscopyworld.comaensiweb.comusda.govclearsynth.comnih.gov This derivatization is often carried out concurrently with or immediately after the acidic hydrolysis step, typically involving incubation with a solution of 2-NBA in a solvent like methanol (B129727) or DMSO. iaea.orgscialert.netspectroscopyworld.comaensiweb.comusda.govfda.govnih.gov The derivatization of this compound with 2-NBA yields 2-NP-AMOZ-d5, the labeled analog of the derivatized analyte, which is essential for accurate quantification. thepharmajournal.comclearsynth.com
Extraction Efficiency of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Techniques
After hydrolysis and derivatization, extraction techniques are employed to isolate the derivatized metabolites from the complex sample matrix and concentrate them. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used. iaea.orgirispublishers.comaensiweb.com
LLE typically involves partitioning the derivatized metabolites between an aqueous phase and an organic solvent, such as ethyl acetate (B1210297), after neutralizing the sample pH following acidic hydrolysis. irispublishers.comspectroscopyworld.comaensiweb.comusda.govresearchgate.net Multiple extraction steps with the organic solvent may be performed to maximize recovery. aensiweb.comresearchgate.net
SPE utilizes a solid sorbent material to selectively retain the analytes while washing away matrix interferences. Various SPE sorbents, such as polystyrene-divinylbenzene copolymers (e.g., SDB-L), have been reported for the cleanup of nitrofuran metabolites. irispublishers.comnih.gov The SPE procedure typically involves conditioning the cartridge, loading the sample extract, washing the cartridge to remove impurities, and eluting the derivatized metabolites with a suitable solvent. nih.gov
The extraction efficiency of these techniques is evaluated by spiking blank matrix samples with known concentrations of AMOZ (and other nitrofuran metabolites) and the internal standard this compound before the extraction process and measuring the recovery of the analytes relative to the internal standard. Recoveries for AMOZ have been reported in the range of 40% to over 100% depending on the matrix and specific method used. thepharmajournal.comresearchgate.netspectroscopyworld.com
Application of Accelerated Solvent Extraction (ASE) for Enhanced Throughput
While not as widely detailed in the provided search results specifically for this compound, Accelerated Solvent Extraction (ASE) is a technique that can potentially be applied to the extraction of nitrofuran metabolites. ASE uses elevated temperature and pressure to enhance the efficiency and speed of solvent extraction from solid or semi-solid matrices. This can lead to reduced solvent consumption and faster sample throughput compared to traditional extraction methods. If applied to AMOZ analysis, this compound would be added to the sample prior to the ASE process to serve as an internal standard for recovery correction.
Chromatographic Separation Science Leveraging this compound
Chromatographic separation is essential to resolve the derivatized AMOZ (2-NP-AMOZ) from other matrix components and potentially other nitrofuran metabolites before detection by mass spectrometry. High-Performance Liquid Chromatography (HPLC) is the predominant technique used in conjunction with mass spectrometry for this purpose. irispublishers.comthepharmajournal.comresearchgate.netscialert.netspectroscopyworld.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC method development for 2-NP-AMOZ and 2-NP-AMOZ-d5 involves selecting the appropriate stationary phase, mobile phase composition, and gradient or isocratic elution program to achieve optimal separation. Reversed-phase HPLC columns, such as C18 columns, are commonly used. thepharmajournal.comresearchgate.netscialert.netspectroscopyworld.com
Mobile phases typically consist of a mixture of water or an aqueous buffer and an organic solvent, such as methanol or acetonitrile (B52724). thepharmajournal.comresearchgate.netspectroscopyworld.comusda.govnih.gov The addition of a buffer, such as ammonium (B1175870) acetate or ammonium formate (B1220265), is often necessary to control the pH and improve peak shape and ionization efficiency for mass spectrometry detection. thepharmajournal.comspectroscopyworld.comusda.govnih.gov
Gradient elution programs are frequently employed to separate 2-NP-AMOZ from other compounds in the extract. The gradient involves changing the ratio of the aqueous and organic mobile phases over time. thepharmajournal.comnih.gov The flow rate and column temperature are also optimized to achieve efficient separation and suitable retention times for the analytes and the internal standard. spectroscopyworld.comnih.gov
The use of this compound is critical during HPLC method development and validation. By monitoring the chromatographic behavior of both 2-NP-AMOZ and 2-NP-AMOZ-d5, method developers can ensure that the internal standard elutes close to the analyte, compensating for any variations in injection volume, mobile phase flow, or column performance. scialert.net The relative retention time of the analyte compared to the internal standard is a key parameter for identification and confirmation in validated methods. fda.govresearchgate.net
Ultra-High Performance Liquid Chromatography (UHPLC) Advancements in Resolution and Speed
UHPLC offers significant advantages over conventional HPLC, including improved chromatographic resolution, increased speed, and enhanced sensitivity, by utilizing smaller particle size stationary phases and higher mobile phase pressures nih.gov. These advancements are particularly beneficial for the analysis of nitrofuran metabolites, allowing for sharper peaks and better separation from matrix interferences within shorter run times nih.govlcms.cz. Studies have demonstrated successful UHPLC separation of derivatized AMOZ (NP-AMOZ) and its internal standard NP-AMOZ-d5 using C18 columns with small particle sizes (e.g., 1.7 µm or 1.8 µm) thepharmajournal.comupm.edu.my. Typical UHPLC methods for nitrofuran metabolites, including AMOZ, involve gradient elution with mobile phases consisting of aqueous buffers (such as ammonium formate or ammonium acetate in formic acid) and organic solvents (like methanol or acetonitrile) thepharmajournal.comupm.edu.myfda.gov. The optimized UHPLC conditions ensure adequate separation of NP-AMOZ from other matrix components and its co-elution with the internal standard NP-AMOZ-d5, which is crucial for accurate quantification using isotope dilution thepharmajournal.comresearchgate.net. The retention time for NP-AMOZ and NP-AMOZ-d5 has been reported around 3.3 ± 0.1 minutes in some methods thepharmajournal.com.
Stationary Phase Selection and Mobile Phase Optimization for this compound Co-elution
The selection of the stationary phase and optimization of the mobile phase are critical for achieving optimal chromatographic separation and ensuring that the internal standard (NP-AMOZ-d5) co-elutes with the analyte (NP-AMOZ). Reversed-phase C18 columns are commonly employed for the analysis of derivatized nitrofuran metabolites due to their suitability for separating these relatively nonpolar compounds after derivatization thepharmajournal.comspectroscopyworld.comupm.edu.myirispublishers.comfda.gov.tw. The use of small particle size C18 columns (e.g., 1.7 µm, 1.8 µm, or 2.7 µm) in UHPLC systems enhances resolution and speed thepharmajournal.comupm.edu.myfda.gov.tw.
Mobile phase optimization typically involves adjusting the ratio of organic solvent to aqueous buffer, the buffer concentration, and the pH to achieve the desired retention and separation. Gradient elution is frequently used to elute the target analytes and the internal standard efficiently thepharmajournal.comupm.edu.my. For instance, a gradient system using methanol and 2 mM ammonium formate has been successfully applied for the separation of NP-AMOZ and NP-AMOZ-d5 thepharmajournal.com. Another method utilized a gradient with 0.1% formic acid containing 0.0005 M ammonium acetate and acetonitrile upm.edu.my. The goal is to achieve chromatographic conditions where NP-AMOZ and NP-AMOZ-d5 have very similar retention times, ideally co-eluting, to ensure that they experience similar matrix effects during ionization in the mass spectrometer researchgate.net. While ideally co-eluting, slight differences in retention times between the deuterated internal standard and the native analyte can occur and their impact on isotope ratio measurements in the presence of matrix effects needs to be considered researchgate.net.
Mass Spectrometric Detection and Quantification Principles with this compound
Tandem mass spectrometry (MS/MS) is the preferred detection method for the analysis of nitrofuran metabolites due to its high selectivity and sensitivity, which are essential for analyzing complex food matrices spectroscopyworld.comresearchgate.net. This compound is detected alongside NP-AMOZ based on their specific mass transitions in the MS/MS system thepharmajournal.comlcms.czperkinelmer.com.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Comparative Performance for this compound
Electrospray ionization (ESI) is a widely used ionization technique for nitrofuran metabolites, including NP-AMOZ and NP-AMOZ-d5, often operated in positive ion mode thepharmajournal.comfda.gov.twperkinelmer.comwaters.com. ESI is generally effective for polar and semi-polar compounds, producing charged droplets from the liquid stream microsaic.commetwarebio.com.
Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used, particularly suitable for less polar or semi-volatile compounds microsaic.commetwarebio.com. While ESI is commonly reported for AMOZ analysis, some studies have compared ESI and APCI for nitrofuran metabolites waters.comwaters.com. Research suggests that while ESI can be highly sensitive, APCI might offer advantages in terms of reduced matrix effects for certain analytes or matrices chromatographyonline.comwaters.comwaters.com. However, for AMOZ, ESI in positive mode is frequently employed and has demonstrated sufficient sensitivity for regulatory compliance thepharmajournal.comwaters.com. Comparative studies on other compound classes have shown that ESI can be more sensitive for some analytes, while APCI may provide more structural information or tolerate higher buffer concentrations metwarebio.comnih.gov. The choice of ionization source can impact signal-to-noise ratios and the extent of matrix effects researchgate.netwaters.comwaters.com.
Multiple Reaction Monitoring (MRM) Transition Pathway Optimization for this compound and Analytes
Multiple Reaction Monitoring (MRM) is a highly selective MS/MS mode used for the quantification of target analytes. It involves monitoring specific precursor ion to product ion transitions thepharmajournal.comlcms.czperkinelmer.com. For NP-AMOZ and NP-AMOZ-d5, specific MRM transitions are optimized to ensure selective detection in complex matrices. The precursor ion for NP-AMOZ is typically at m/z 335, and common product ions are observed at m/z 291 and m/z 127 thepharmajournal.comperkinelmer.com. For the deuterated internal standard NP-AMOZ-d5, the precursor ion is at m/z 340.1 (due to the five deuterium (B1214612) atoms), and a common product ion is observed at m/z 296.0 or m/z 101.9 thepharmajournal.comlcms.czperkinelmer.com.
Optimization of MRM transitions involves tuning parameters such as cone voltage and collision energy to maximize the signal intensity of the desired product ions while minimizing interference thepharmajournal.comwaters.com. Typically, one transition is selected for quantification and another for confirmation, in accordance with regulatory guidelines thepharmajournal.comwaters.comwaters.com.
A table of typical MRM transitions for NP-AMOZ and NP-AMOZ-d5 is provided below based on the search results:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
| NP-AMOZ | 335 | 291 | Quantification |
| NP-AMOZ | 335 | 127 | Confirmation |
| NP-AMOZ-d5 | 340.1 | 296.0 | Internal Std |
| NP-AMOZ-d5 | 340.1 | 101.9 | Internal Std |
Note: Specific MRM parameters (e.g., collision energy, cone voltage) may vary depending on the instrument.
Quantification Strategies Utilizing Isotope Dilution Mass Spectrometry (IDMS) with this compound
Isotope Dilution Mass Spectrometry (IDMS) is considered a highly accurate quantification technique, particularly when using stable isotope-labeled internal standards like this compound researchgate.netucl.ac.uk. In IDMS, a known amount of the isotopically labeled internal standard is added to the sample at an early stage of the sample preparation process spectroscopyworld.comnih.govupm.edu.my. Since the internal standard is chemically identical to the analyte (except for the isotopic label), it behaves similarly throughout the sample preparation and analysis, compensating for variations in recovery, matrix effects, and ionization efficiency researchgate.netchromatographyonline.com.
Quantification is performed by measuring the ratio of the peak area of the analyte (NP-AMOZ) to the peak area of the internal standard (NP-AMOZ-d5) upm.edu.myfda.gov. This ratio is then related to the concentration of the analyte using a calibration curve prepared from matrix-matched standards spiked with known concentrations of both the analyte and the internal standard thepharmajournal.comupm.edu.myfda.gov. Matrix-matched calibration is important to account for potential matrix effects that can influence ionization thepharmajournal.comupm.edu.myresearchgate.net. The use of this compound in IDMS provides a robust and reliable method for the accurate quantification of AMOZ residues in complex food matrices, meeting the stringent requirements of regulatory guidelines thepharmajournal.comupm.edu.mywaters.com.
Evaluation of Signal-to-Noise Ratios and Sensitivity Enhancement for this compound
Sensitivity for AMOZ analysis using UHPLC-MS/MS with this compound as an internal standard is typically evaluated by determining the limit of detection (LOD) and limit of quantification (LOQ) thepharmajournal.comspectroscopyworld.comupm.edu.myirispublishers.com. These limits are often defined based on specific S/N ratios (e.g., S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ) spectroscopyworld.comwaters.comirispublishers.com. Reported LOQ values for AMOZ in various matrices using methods employing this compound are in the low µg/kg range, demonstrating the high sensitivity achievable with this approach thepharmajournal.comspectroscopyworld.comupm.edu.my. For example, an LOQ of 0.13 µg/Kg in dried meat powder and 0.5 µg/kg in animal-derived food samples have been reported thepharmajournal.comupm.edu.my. Some methods have achieved even lower LODs in solvent standards waters.comwaters.com.
The use of stable isotope-labeled internal standards like this compound helps to mitigate the impact of matrix effects, which can suppress or enhance the ionization efficiency of the analyte, thereby affecting sensitivity and accuracy researchgate.netchromatographyonline.com. By compensating for these effects, this compound contributes to more accurate and consistent determination of S/N ratios and ultimately enhances the reliability of the quantitative results researchgate.netchromatographyonline.com.
Rigorous Method Validation Frameworks and Performance Characteristics of Amoz D5 Based Assays
Establishment of Linearity and Robust Calibration Models for AMOZ-d5 and Analytes
Linearity establishes the proportional relationship between the analytical response (e.g., peak area ratio of analyte to internal standard) and the concentration of the analyte over a defined range. jespublication.comeuropa.euglobalresearchonline.netgtfch.orgflashcards.world For AMOZ quantification using this compound as an internal standard, linearity is typically assessed by preparing a series of calibration standards at different concentrations of AMOZ, with a constant concentration of this compound, in a suitable solvent or, preferably, in a blank matrix extract (matrix-matched calibration). thepharmajournal.comupm.edu.myfda.gov
The calibration model is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the corresponding analyte concentration. fda.govupm.edu.myfda.gov Linear regression analysis is commonly used to determine the equation of the calibration curve (y = mx + b) and the correlation coefficient (R²). thepharmajournal.comupm.edu.myfda.gov A high correlation coefficient (typically ≥ 0.99 or ≥ 0.995) indicates a good linear relationship between the response and concentration within the tested range. thepharmajournal.comupm.edu.myflashcards.worldfda.gov
The calibration range, also known as the working range, is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision. europa.eugtfch.orgflashcards.world For residue analysis, this range should ideally encompass the regulatory limits (e.g., Minimum Required Performance Limit - MRPL) and extend to higher concentrations to cover potential residue levels. nih.govvliz.be
Development of Matrix-Matched Calibration Curves
Matrix-matched calibration is a critical approach in AMOZ analysis using this compound, particularly in complex food matrices. thepharmajournal.comfoodhygiene.or.krupm.edu.myfda.gov This involves preparing calibration standards by spiking known amounts of the analyte (AMOZ) into extracts of blank matrix samples. thepharmajournal.comupm.edu.myfda.gov A constant amount of the internal standard (this compound) is added to all calibration standards and quality control samples, as well as the actual samples. thepharmajournal.comfda.govfda.gov
The use of matrix-matched standards helps to compensate for matrix effects, which are the influence of co-eluting matrix components on the ionization efficiency of the analyte and internal standard in the mass spectrometer. regulations.govuib.no By preparing standards in the same matrix as the samples, any signal enhancement or suppression caused by the matrix is expected to similarly affect both the analyte and its isotopically labeled internal standard, thus normalizing the response and improving the accuracy of quantification. fda.govupm.edu.myfda.gov
Validation of matrix-matched calibration involves demonstrating linearity and assessing matrix effects across different lots of the matrix to ensure the method's consistency and reliability regardless of the specific matrix sample. regulations.gov
Comprehensive Quantitative Performance Metrics
Beyond specificity and linearity, the quantitative performance of an this compound-based assay is characterized by several key metrics: Limits of Detection (LOD) and Quantification (LOQ), Accuracy (evaluated through recovery studies), and Precision (assessed as repeatability and within-laboratory reproducibility). jespublication.comeuropa.eumastelf.comglobalresearchonline.netscielo.br
Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. europa.euglobalresearchonline.netsepscience.com The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. europa.euglobalresearchonline.netsepscience.comdemarcheiso17025.com
Several approaches can be used to determine LOD and LOQ. Common methods include:
Signal-to-Noise Ratio (S/N): LOD is typically defined as the concentration yielding a signal-to-noise ratio of 3:1, while LOQ corresponds to an S/N of 10:1. globalresearchonline.netsepscience.com
Based on the Standard Deviation of the Response and the Slope: This approach utilizes the standard deviation of the response of blank samples or the residual standard deviation of the regression line from the calibration curve (σ) and the slope of the calibration curve (S). globalresearchonline.netsepscience.comdemarcheiso17025.com The formulas are commonly expressed as:
LOD = 3.3 * (σ / S) globalresearchonline.netsepscience.comdemarcheiso17025.com
LOQ = 10 * (σ / S) globalresearchonline.netsepscience.comdemarcheiso17025.com
Validation requires analyzing samples spiked at concentrations near the estimated LOD and LOQ to experimentally verify that the method can reliably detect and quantify the analyte at these levels with acceptable performance characteristics. globalresearchonline.netsepscience.com For AMOZ analysis in food products, the LOQ should be at or below the regulatory MRPL to ensure compliance monitoring. thepharmajournal.comnih.govvliz.be Reported LOQ values for AMOZ in various matrices using LC-MS/MS with this compound as internal standard are typically in the low µg/kg range, often meeting regulatory requirements. thepharmajournal.comvliz.be
Evaluation of Accuracy through Recovery Studies
Accuracy represents the closeness of the measured value to the true value or an accepted reference value. jespublication.comeuropa.eumastelf.comglobalresearchonline.netreagecon.com In the context of this compound-based assays, accuracy is commonly evaluated through recovery studies. jespublication.commastelf.comglobalresearchonline.netscielo.br
Recovery studies involve spiking blank matrix samples with known concentrations of the analyte (AMOZ) at different levels within the calibration range, typically including concentrations at or near the LOQ, at the regulatory limit, and at higher levels. thepharmajournal.comglobalresearchonline.netscielo.br These spiked samples are then processed and analyzed using the validated method. The recovery is calculated by comparing the measured concentration to the known spiked concentration and is usually expressed as a percentage. jespublication.commastelf.comglobalresearchonline.net
The use of this compound as an internal standard is critical for accurate recovery determination, as it helps to correct for analyte losses during sample preparation and potential matrix effects. fda.govfda.gov The acceptance criteria for recovery rates depend on the analyte concentration and the matrix, but typically fall within a defined range (e.g., 80-110% or 70-120%). jespublication.commastelf.comglobalresearchonline.net Validation studies have reported acceptable recovery rates for AMOZ in various matrices when using this compound as the internal standard. thepharmajournal.comvliz.be
Precision Assessment: Repeatability (Within-Day) and Within-Laboratory Reproducibility (Between-Day)
Precision describes the agreement among individual measurements of a homogeneous sample under specified conditions. jespublication.comeuropa.euglobalresearchonline.netreagecon.com For analytical method validation, precision is typically assessed at different levels: repeatability and within-laboratory reproducibility (also known as intermediate precision). jespublication.comresearchgate.neteuropa.euglobalresearchonline.netreagecon.com
Repeatability (Within-Day Precision): This evaluates the precision of the method when performed by the same analyst using the same equipment within a short period. jespublication.comeuropa.euglobalresearchonline.netreagecon.com It is assessed by analyzing multiple replicate samples (typically n=6) at several concentration levels within the calibration range on the same day. jespublication.comglobalresearchonline.net The repeatability is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the results. jespublication.comglobalresearchonline.netreagecon.com
Within-Laboratory Reproducibility (Between-Day Precision): This evaluates the precision of the method within the same laboratory but under different conditions, such as different analysts, different days, or different equipment. jespublication.comresearchgate.neteuropa.euglobalresearchonline.netreagecon.com It is assessed by analyzing replicate samples at different concentration levels over several different days, potentially by different analysts. jespublication.comglobalresearchonline.net The within-laboratory reproducibility is also expressed as the RSD or CV of the results. jespublication.comglobalresearchonline.netreagecon.com
The acceptance criteria for precision (RSD or CV) depend on the analyte concentration and the matrix, with lower concentrations generally having higher acceptable variability. jespublication.comresearchgate.net The use of this compound as an internal standard helps to improve the precision of the assay by compensating for variations in sample processing and instrument response. fda.govfda.gov Validation studies have demonstrated acceptable repeatability and within-laboratory reproducibility for AMOZ analysis using this compound. thepharmajournal.comresearchgate.net
Data Tables
Based on the search results, here are examples of data that could be presented in tables within such an article. Note that specific values can vary depending on the matrix, specific method, and laboratory.
Table 1: Example Linearity Data for NP-AMOZ using NP-AMOZ-d5 as Internal Standard
| Concentration Range (µg/kg) | Matrix | R² Value (Typical) |
| 0.1 - 5.0 | Dried Meat Powder | ≥ 0.99 |
| 0.02 - 5.00 | Muscle | ≥ 0.998 |
| Varied | Aquaculture Products | ≥ 0.995 |
Table 2: Example LOD and LOQ Values for AMOZ in Different Matrices
| Matrix | LOD (µg/kg) (Typical) | LOQ (µg/kg) (Typical) | Regulatory Limit (MRPL) (µg/kg) |
| Dried Meat Powder | Not specified | 0.13 | 0.5 |
| Shrimp | Satisfactory | Satisfactory | 1 |
| Meat (General) | 0.013 - 0.200 (CCα) | Not specified | 0.5 (RPA) |
Table 3: Example Recovery and Precision Data for AMOZ
| Spiking Level (µg/kg) | Matrix | Mean Recovery (%) (Typical) | Repeatability (%RSD) (Typical) | Within-Lab Reproducibility (%RSD) (Typical) |
| 0.25 (0.5x MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| 0.5 (MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| 0.75 (1.5x MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| Varied | Meat (General) | 83 - 120 | 1.7 - 19.9 | 1.9 - 25.7 |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 44118733 |
| AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) | 53393538 |
| NP-AMOZ (5-(morpholinomethyl)-3-(2-nitrobenzylidenamino)-2-oxazolidinone) | 53393538 (Note: This CID is for AMOZ, but NP-AMOZ is the derivatized form analyzed) nih.govuni.lumedchemexpress.com |
| NP-AMOZ-d5 (Deuterated NP-AMOZ) | 895352 (for 2-NP-AMOZ-d5) chem960.com |
Table 1: Example Linearity Data for NP-AMOZ using NP-AMOZ-d5 as Internal Standard
| Concentration Range (µg/kg) | Matrix | R² Value (Typical) |
| 0.1 - 5.0 | Dried Meat Powder | ≥ 0.99 |
| 0.02 - 5.00 | Muscle | ≥ 0.998 |
| Varied | Aquaculture Products | ≥ 0.995 |
Table 2: Example LOD and LOQ Values for AMOZ in Different Matrices
| Matrix | LOD (µg/kg) (Typical) | LOQ (µg/kg) (Typical) | Regulatory Limit (MRPL) (µg/kg) |
| Dried Meat Powder | Not specified | 0.13 | 0.5 |
| Shrimp | Satisfactory | Satisfactory | 1 |
| Meat (General) | 0.013 - 0.200 (CCα) | Not specified | 0.5 (RPA) |
Table 3: Example Recovery and Precision Data for AMOZ
| Spiking Level (µg/kg) | Matrix | Mean Recovery (%) (Typical) | Repeatability (%RSD) (Typical) | Within-Lab Reproducibility (%RSD) (Typical) |
| 0.25 (0.5x MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| 0.5 (MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| 0.75 (1.5x MRPL) | Dried Meat Powder | 81 - 108 | 2.7 - 6.6 | Not specified |
| Varied | Meat (General) | 83 - 120 | 1.7 - 19.9 | 1.9 - 25.7 |
Mitigating Matrix Effects and Ion Suppression/Enhancement Phenomena through this compound
Matrix effects and ion suppression/enhancement are significant challenges in LC-MS/MS analysis, particularly when dealing with complex biological or food matrices. longdom.orgpsu.edu These effects occur when co-eluting components from the sample matrix interfere with the ionization efficiency of the analyte in the mass spectrometer, leading to inaccurate results. longdom.orgpsu.edu Ion suppression reduces the analyte signal, while ion enhancement increases it. longdom.org
The use of stable isotope-labeled internal standards like this compound is a widely accepted strategy to mitigate matrix effects and ion suppression/enhancement. oup.compsu.edu Because this compound is chemically very similar to the target analyte (AMOZ) and is expected to behave similarly during sample preparation and chromatographic separation, it experiences comparable matrix effects. psu.edu By monitoring the ratio of the analyte signal to the internal standard signal (AMOZ/AMOZ-d5), any suppression or enhancement affecting both compounds proportionally can be compensated for during quantification. fda.govfda.gov
Studies evaluating matrix effects in methods using this compound have shown that while ion suppression can be observed for nitrofuran metabolites in various matrices, the use of the deuterated internal standard helps to account for this variability, leading to more accurate and reliable quantitative results. d-nb.info The matrix factor, which is a quantitative measure of matrix effects, can be determined during method validation to assess the extent of suppression or enhancement and the effectiveness of the internal standard in compensating for these effects. researchgate.net
Conformity with International Regulatory Standards and Guidelines (e.g., European Commission Decision 2002/657/EC, FDA Guidance)
Analytical methods used for the determination of residues in food and animal products must conform to international regulatory standards and guidelines to ensure the safety and compliance of these products. European Commission Decision 2002/657/EC outlines the performance criteria for analytical methods used to detect prohibited substances and monitor residues in food of animal origin within the European Union. fao.orgpsu.eduiaea.org This decision establishes Minimum Required Performance Limits (MRPLs) for substances like nitrofuran metabolites, including AMOZ, for which no permitted limit has been set. fao.orgiaea.orggimitec.com
Methods employing this compound as an internal standard for the analysis of AMOZ residues are frequently validated in accordance with the requirements of European Commission Decision 2002/657/EC. psu.eduresearchgate.net This includes demonstrating satisfactory performance characteristics such as specificity, detection capability (CCβ), and decision limit (CCα) that are at or below the established MRPL. researchgate.netgimitec.com The use of isotope dilution with this compound aligns with the principles encouraged by such regulations for robust and reliable quantitative analysis. psu.edu
Similarly, analytical methods used in the United States for the analysis of veterinary drug residues, including nitrofuran metabolites, are subject to validation according to guidelines from the U.S. Food and Drug Administration (FDA). fda.govfda.gov The FDA Foods Program Guidelines for the Validation of Chemical Methods provide a framework for validating methods used in regulatory testing. fda.govfda.gov Methods utilizing this compound as an internal standard in LC-MS/MS for the quantification of AMOZ in matrices like aquaculture products have undergone multi-laboratory validation according to these FDA guidelines, demonstrating their suitability for regulatory purposes. fda.gov
Estimation of Measurement Uncertainty in Quantitative Analysis
Measurement uncertainty is a critical parameter in quantitative analysis, providing a range around the measured value that is likely to contain the true value. oiml.orgsekk.cz Estimating measurement uncertainty is an essential aspect of method validation and ongoing quality control in analytical laboratories. oiml.orgsekk.cz For methods utilizing this compound as an internal standard for the quantification of AMOZ, the estimation of measurement uncertainty takes into account various factors that can contribute to the variability of the final result.
Sources of uncertainty in an analytical method can include variations in sample preparation, weighing, pipetting, the purity and stability of standards (including this compound), the performance of the chromatographic system, the response of the mass spectrometer, and matrix effects. isobudgets.com The use of this compound as an internal standard helps to minimize the contribution of some of these sources of uncertainty by compensating for variations that affect both the analyte and the internal standard similarly. fda.govfda.gov
The evaluation of measurement uncertainty provides increased confidence in the validity of the measurement result and is often required for compliance with accreditation standards such as ISO 17025 and regulatory guidelines. lgcstandards.comsekk.cz
Applications of Amoz D5 in Research on Veterinary Drug Residue Surveillance
Detection and Quantification of Nitrofuran Metabolites in Animal-Derived Food Products
The detection and quantification of nitrofuran metabolites in food products derived from animals is crucial for enforcing regulations and protecting public health. AMOZ-d5 is routinely used in LC-MS/MS methods developed for this purpose across a variety of matrices. Before analysis by LC-MS/MS, tissue-bound nitrofuran metabolites are typically released through acid hydrolysis and then derivatized with 2-nitrobenzaldehyde (B1664092) (2-NBA) iaea.organses.frspectroscopyworld.com. This derivatization step improves the extraction efficiency and enhances the ionization of the metabolites for MS detection anses.frwaters.com. This compound is added before the hydrolysis and derivatization steps to undergo the same process as the native AMOZ, ensuring accurate compensation iaea.orgnih.govspectroscopyworld.com.
Muscle Tissues (e.g., Chicken, Bovine, Shrimp, Tilapia, Loach)
This compound is widely used as an internal standard for the determination of AMOZ in various muscle tissues, including chicken, bovine, and aquatic species like shrimp and tilapia gimitec.comsigmaaldrich.comspectroscopyworld.comnih.govresearchgate.net. Methods involve homogenization of the tissue sample, addition of the internal standard mixture containing this compound, acid hydrolysis and derivatization with 2-NBA, extraction using organic solvents like ethyl acetate (B1210297), and subsequent analysis by LC-MS/MS iaea.orgupm.edu.myspectroscopyworld.comnih.govshimadzu.com. Studies have demonstrated good recoveries and sensitivity for AMOZ in muscle tissues using methods incorporating this compound upm.edu.mynih.govresearchgate.net. For instance, a method for analyzing nitrofuran metabolites in animal muscle tissue using LC-MS/MS with AOZ-d4 and this compound as internal standards reported mean recoveries from meat spiked at 1.0 µg/kg between 84.5-109.7% nih.gov. Another UPLC-MS/MS method for various animal-derived foods, including porcine muscle and chicken, reported average recoveries for AMOZ between 80.3-119.0% upm.edu.my.
Eggs and Egg Products
The surveillance of nitrofuran metabolites extends to eggs and egg products due to the potential for residues to be present if the parent drugs were used in laying hens iaea.organses.fr. Analytical methods for eggs also employ acid hydrolysis, derivatization, extraction, and LC-MS/MS analysis, with this compound serving as the internal standard for AMOZ quantification iaea.orgnih.govspectroscopyworld.com. These methods have shown effectiveness in complex matrices like egg powder spectroscopyworld.com.
Milk and Dairy Products
Although less frequently cited for AMOZ specifically compared to other matrices, milk and milk powder are also included in the scope of nitrofuran metabolite surveillance iaea.orgnih.gov. Analytical methods for these matrices would similarly benefit from the use of this compound as an internal standard to ensure accurate and reliable quantification of AMOZ residues.
Animal Feed Analysis
While the primary focus for animal tissues is the detection of stable metabolites, analysis of animal feed may involve testing for the parent nitrofuran compounds as well as metabolites anses.frgimitec.com. However, methods specifically designed for nitrofuran metabolites in feed also utilize the hydrolysis and derivatization approach, and this compound can be included as an internal standard in such methods to quantify AMOZ if present in the feed matrix nih.govresearchgate.net.
Analysis of Nitrofuran Metabolites in Biological Fluids (e.g., Urine)
This compound is also applied in the analysis of nitrofuran metabolites in biological fluids such as urine nih.govicm.edu.pl. Analysis of urine can provide insights into recent exposure to nitrofuran drugs. Methods for urine typically involve sample preparation steps like solid-phase extraction (SPE) followed by hydrolysis, derivatization, and LC-MS/MS analysis with this compound as an internal standard icm.edu.pl. A validated method for determining four nitrofuran metabolites in bovine urine using LC-ESI-MS/MS included this compound as an internal standard and reported recoveries between 90-108% icm.edu.pl.
Assessment of Decontamination and Residue Depletion Studies
Research into decontamination methods and residue depletion rates of nitrofuran metabolites in animals and food products relies on accurate analytical techniques. This compound plays a role in these studies by enabling precise quantification of AMOZ levels over time or after various treatments vliz.be. By using this compound as an internal standard, researchers can accurately track the decrease in AMOZ concentration in tissues or products, providing valuable data on how quickly residues dissipate or how effective decontamination procedures are vliz.be.
Stability Profiling and Storage Considerations for Amoz D5 and Nitrofuran Metabolites
Solution Stability of AMOZ-d5 Reference Standards under Varying Conditions
Information on the specific stability of this compound reference standards under a wide range of varying conditions (e.g., different solvents, pH levels, light exposure, and temperatures beyond typical storage) is not extensively detailed in the provided search results. However, related information on nitrofuran metabolite standards and general chemical stability can be inferred.
Nitrofuran analytical and internal standard stock solutions (100 µg/mL) prepared in an 80:20 methanol (B129727):water (v/v) solution have been reported as stable for up to 6 months when stored at ≤ 5°C. fda.gov. Similarly, mixed analytical standards and mixed internal standards in the same solvent mixture are also stable for up to 6 months when stored at ≤ 5°C. fda.gov. Another study indicates that nitrofuran metabolite stock and working standard solutions in methanol were stable for 10 months at 4°C, with only a slight decrease observed for semicarbazide (B1199961) (SEM) at a lower concentration (10 ng/ml) over this extended period. researchgate.net. Individual standard stock solutions (1 mg/mL) of AMOZ, AOZ, AHD, SEM, and their labeled internal standards (including d5-AMOZ) prepared in methanol, as well as mixed-standard working solutions (1 μg/mL) in methanol, were protected from light and stored at 4°C until use. uq.edu.au. These solutions were reported to be stable for a maximum of 6 months at +4°C. vliz.be.
AMOZ itself is supplied as a solid and can be dissolved in organic solvents like DMSO and dimethyl formamide (B127407) (approximately 2 mg/ml solubility) or aqueous buffers like PBS pH 7.2 (approximately 10 mg/ml solubility). caymanchem.com. Aqueous solutions of AMOZ are not recommended for storage for more than one day. caymanchem.com.
For this compound specifically, a stock standard solution (~25 µg/mL) in methanol is reported to expire in 5 months when stored at < -10°C. usda.gov. An intermediate standard solution (250 ng/mL) and a combined working standard solution (equivalent to 5 ng/mL) of derivatized nitrofuran metabolites (including 2-NP-AMOZ), prepared by diluting with methanol and water respectively, also have specified expiry periods under refrigerated conditions. usda.gov. A 2-NP-AMOZ stock standard solution (equivalent to ~100 µg/mL AMOZ) in methanol is also reported to expire in 5 months when stored at < -10°C. usda.gov.
General chemical stability considerations for solutions of AMOZ and its derivatives, including this compound and 2-NP-AMOZ, suggest avoiding heat, flames, sparks, extremes of temperature, and direct sunlight. hpc-standards.comhpc-standards.com. Incompatible materials include acids, bases, oxidizing agents, and alkali metals. hpc-standards.comhpc-standards.com.
Based on the available data, a summary of reported solution stabilities for AMOZ and related nitrofuran metabolite standards is presented below:
| Compound/Solution Type | Solvent | Concentration | Storage Temperature | Reported Stability | Citation |
| Nitrofuran analytical and internal standard stock solutions | 80:20 Methanol:Water (v/v) | 100 µg/mL | ≤ 5°C | Up to 6 months | fda.gov |
| Mixed analytical and internal standards | 80:20 Methanol:Water (v/v) | Various | ≤ 5°C | Up to 6 months | fda.gov |
| Nitrofuran metabolite stock and working standard solutions | Methanol | Various (e.g., 10 ng/mL) | 4°C | 10 months | researchgate.net |
| Individual standard stock solutions (AMOZ, d5-AMOZ, etc.) | Methanol | 1 mg/mL | 4°C | Maximum 6 months | uq.edu.auvliz.be |
| Mixed-standard working solutions (AMOZ, d5-AMOZ, etc.) | Methanol | 1 μg/mL | 4°C | Maximum 6 months | uq.edu.auvliz.be |
| This compound Internal Standard Stock Solution | Methanol | ~25 µg/mL | < -10°C | 5 months | usda.gov |
| 2-NP-AMOZ Stock Standard Solution | Methanol | ~100 µg/mL (equiv. AMOZ) | < -10°C | 5 months | usda.gov |
| Aqueous solutions of AMOZ | Aqueous buffers (e.g., PBS) | Up to 10 mg/mL | Not specified | Not recommended > 1 day | caymanchem.com |
Stability of Nitrofuran Metabolites and their Derivatized Forms in Processed Samples
Nitrofuran metabolites, including AMOZ, are known for their stability, particularly when bound to tissue proteins. anses.frmdpi.comr-biopharm.comnih.govfrontiersin.org. This stability is why they are used as marker residues for nitrofuran use, persisting in edible tissues for weeks after the parent drugs are no longer detectable. anses.frresearchgate.netmdpi.comr-biopharm.comnih.govlcms.cz.
Analytical methods for nitrofuran metabolites typically involve releasing the bound metabolites from the protein matrix through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form stable nitrophenyl derivatives (e.g., 2-NP-AMOZ) that are amenable to detection by techniques like LC-MS/MS. anses.frmdpi.comnih.govuq.edu.ausciex.comresearchgate.net. The derivatization process itself contributes to the stability of the analytes for analysis.
Processed extracts of nitrofuran metabolites have been shown to be stable for approximately 3 days when stored at 5°C. fda.gov. In another method, the stability of extracts for various matrices was estimated to be at least one week when stored at < -18°C. nih.gov.
The derivatized forms of the metabolites, such as 2-NP-AMOZ, are the species typically analyzed. A combined working standard solution of derivatized nitrofuran metabolites in water is reported to expire in 48 hours when stored at 2-8°C. usda.gov.
Impact of Sample Storage (Temperature, Duration) on Analytical Integrity
The storage conditions of samples significantly impact the integrity of nitrofuran metabolite residues. The stable nature of the protein-bound metabolites in animal tissues is a key factor in their detection long after drug administration. anses.frresearchgate.netmdpi.comr-biopharm.comnih.govlcms.cz.
Studies have shown that the concentration of nitrofuran metabolites in pig muscle and liver did not drop significantly during 8 months of storage at -20°C. researchgate.net. Homogenized fish tissue samples have also been stored at -20°C until analysis. nih.govuq.edu.auacs.org. Before analysis, these frozen samples are typically thawed, for example, overnight at 4°C. uq.edu.au.
While specific detailed studies on the impact of a wide range of storage temperatures and durations on this compound in different sample matrices are not provided, the stability of the non-deuterated nitrofuran metabolites in frozen tissue samples is well-documented. The use of this compound as an internal standard helps to account for potential variations and losses that may occur during sample processing and analysis, but proper sample storage remains crucial to preserve the integrity of the original residues.
General principles of sample storage for analytical purposes suggest that lower temperatures are generally better for preserving analyte integrity, especially for extended periods. Freezing at -20°C or below is a common practice for long-term storage of biological samples to minimize degradation. nih.govdmu.edu.cn. However, repeated freeze-thaw cycles should generally be avoided as they can affect sample integrity.
The stability of nitrofuran metabolites in honey stored at room temperature has also been studied, showing they were almost stable for about eight months, although gradual decomposition was observed. nih.gov.
Interlaboratory Comparison Studies and Harmonization Efforts Involving Amoz D5 Methods
Collaborative Method Validation Studies for Multi-Laboratory Applicability
Collaborative method validation studies are essential for establishing the reliability and transferability of analytical methods across multiple laboratories. These studies assess method performance parameters such as accuracy, precision, sensitivity, and specificity under real-world conditions in different laboratory settings. AMOZ-d5 is commonly incorporated into the validation protocols for methods aimed at quantifying AMOZ in various matrices, including animal tissues and aquaculture products.
For instance, multi-laboratory validation studies for the determination of nitrofuran metabolites, including AMOZ, in matrices such as cobia, croaker, and shrimp have utilized this compound as an internal standard. fda.gov These studies, sometimes conducted according to guidelines from regulatory bodies like the FDA, aim to demonstrate that the analytical method provides consistent and reliable results when implemented by different laboratories. fda.govfoodhygiene.or.kr The inclusion of this compound helps to normalize the results obtained by participating laboratories, accounting for variations in sample preparation and instrument performance and thus facilitating the assessment of method reproducibility across sites.
Another example involves the validation of methods for determining nitrofuran metabolites in muscle tissue, where this compound is used as a labeled internal standard. researchgate.net Such validations, often following regulations like Commission Implementing Regulation (EU) 2021/808, involve assessing parameters such as decision limit (CCα), recovery, repeatability, and within-laboratory reproducibility. researchgate.net The use of a stable isotope-labeled internal standard like this compound is critical in these studies to accurately determine method performance characteristics in complex biological matrices.
Proficiency Testing Schemes for Laboratory Performance Evaluation
Proficiency testing (PT) schemes provide an external assessment of a laboratory's performance for specific tests or measurements. In these schemes, participating laboratories analyze identical samples and their results are compared to an assigned value, allowing for the evaluation of their accuracy and the identification of potential biases. This compound is a common component in PT schemes designed to assess the competence of laboratories in analyzing nitrofuran metabolites in food and feed.
Proficiency tests for the determination of nitrofuran metabolites in matrices like shrimp have included D5-AMOZ. researchgate.net Participation in such programs allows laboratories to independently evaluate their analytical performance and compare their results to those of other participating laboratories. researchgate.net The use of this compound as an internal standard in the analytical methods employed by the laboratories participating in PT schemes is crucial for obtaining accurate and comparable quantitative results, contributing to a meaningful assessment of their performance.
Interlaboratory comparison studies, which often encompass proficiency testing, are recognized as an outstanding method of external quality assurance for testing laboratories. researchgate.neteurofins.de By analyzing identical samples, laboratories can demonstrate their measurement accuracy. eurofins.de The results from these comparisons, where this compound is used in the analytical methodology, provide valuable insights into the quality of the data produced by participating institutes. eurofins.de
Contributions to Standardization of Analytical Protocols Across Research Institutions
The widespread use of this compound in collaborative validation studies and proficiency testing schemes significantly contributes to the standardization of analytical protocols across research institutions and regulatory laboratories. By using a common, well-characterized internal standard and following validated methods, laboratories can enhance the comparability and reliability of their data.
International bodies, such as the IAEA, have initiated coordinated research projects aimed at strengthening the capabilities of analytical laboratories for monitoring veterinary drug residues. iaea.orgiaea.org These projects often involve the development, validation, and transfer of analytical methods between laboratories in different Member States. iaea.org The inclusion of internal standards like this compound in these harmonized methods is fundamental to ensuring consistency and accuracy of results across a network of laboratories. iaea.org
The process of validating methods according to internationally recognized guidelines, such as those from the FDA or European Commission, and the subsequent evaluation through interlaboratory comparisons and proficiency tests, promotes the adoption of standardized procedures for the analysis of AMOZ. fda.govfoodhygiene.or.krresearchgate.netthepharmajournal.com This harmonization is essential for regulatory purposes, enabling reliable monitoring of banned substances and facilitating international trade by ensuring that analytical results from different laboratories are mutually recognized and trusted. The availability of well-characterized this compound reference standards from various suppliers further supports these standardization efforts by providing a consistent benchmark for quantification. sigmaaldrich.comaxios-research.comavantorsciences.comhpc-standards.comlgcstandards.comchromspec.comchromspec.comlgcstandards.com
Emerging Research Avenues and Future Perspectives in Amoz D5 Utilization
Exploration of Novel Derivatization Reagents and Methodologies
The standard and widely accepted methodology for the analysis of nitrofuran metabolites, including AMOZ, involves a derivatization step with 2-nitrobenzaldehyde (B1664092) (2-NBA). fda.gov This reaction targets the primary amine group of the metabolite, which is released from tissue-bound residues through acid hydrolysis. The resulting 2-NBA derivative is more stable and possesses a chromophore, making it suitable for detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). fda.gov As the internal standard, AMOZ-d5 undergoes the same derivatization process, allowing it to accurately mimic the behavior of the native analyte and correct for variations during sample preparation and analysis.
While 2-NBA is effective, the exploration of novel derivatization reagents represents a significant avenue for future research. The goal is to identify reagents that could offer superior performance in one or more key areas:
Increased Ionization Efficiency: Derivatization can significantly enhance the signal intensity in mass spectrometry. nih.gov New reagents could provide greater signal enhancement than 2-NBA, leading to lower limits of detection (LOD) and quantification (LOQ).
Improved Chromatographic Separation: Novel reagents may alter the chemical properties of the AMOZ derivative to improve its retention and peak shape in reversed-phase or other liquid chromatography systems. nih.gov
Enhanced Stability: The long-term stability of the derivatized product is crucial, especially for laboratories with high sample throughput that may require batch processing. waters.com
Multiplexing Capability: An ideal future reagent would react efficiently and specifically with a wider range of amine-containing analytes, facilitating its use in multi-class screening methods.
Research into derivatization agents for other analytes provides a roadmap for potential this compound applications. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used for amino acid analysis and react with both primary and secondary amines to yield highly stable fluorescent adducts. waters.com Other classes of reagents, such as those targeting hydroxyl groups or dienophiles for compounds with specific structural moieties, are also continuously being developed to improve sensitivity and selectivity in LC-MS/MS analysis. nih.gov The systematic evaluation of these and other emerging reagents for the derivatization of AMOZ could lead to next-generation analytical methods with improved performance characteristics.
Table 8.1: Comparison of Derivatization Reagent Characteristics This table provides a conceptual comparison between the current standard and potential future reagents for derivatizing AMOZ/AMOZ-d5.
| Feature | Current Reagent (2-Nitrobenzaldehyde) | Potential Future Reagents |
|---|---|---|
| Target Functional Group | Primary Amine | Primary/Secondary Amines, Hydroxyl Groups |
| Primary Advantage | Established, effective for nitrofuran metabolites. fda.gov | Potentially higher ionization efficiency, improved derivative stability, or broader reactivity for multi-class methods. nih.gov |
| Detection Method | LC-MS/MS | LC-MS/MS, HPLC-Fluorescence |
| Potential for Improvement | Sensitivity for ultra-trace level detection. | Lowering detection limits, simplifying sample preparation for diverse analyte classes. |
Investigations into Kinetic Isotope Effects (KIE) Using this compound
The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon arises because heavier isotopes, such as deuterium (B1214612) (D), form stronger chemical bonds than their lighter counterparts, like hydrogen (H). Consequently, more energy is required to break a bond to a heavier isotope, which can lead to a slower reaction rate. wikipedia.orgprinceton.edu The magnitude of the KIE provides valuable information about reaction mechanisms and can help identify the rate-determining step of a reaction. nih.govlibretexts.org
In the context of this compound, its function as an internal standard relies on the fundamental assumption that its chemical and physical properties are virtually identical to those of native AMOZ, with the exception of its mass. smolecule.com This includes reacting at the same rate during the derivatization step. A significant KIE, where this compound reacts slower than AMOZ, would violate this assumption and introduce a systematic error in quantification. Therefore, the selection of deuteration sites on the molecule is critical to minimize any potential KIE. For this compound, the deuterium atoms are placed on the oxazolidinone and morpholinomethyl rings, away from the reactive primary amine group, making a primary KIE highly unlikely during derivatization.
Currently, there is no research focused on investigating the KIE of this compound itself, as its utility is predicated on the absence of a discernible isotope effect. However, a potential future research avenue could involve ultra-precise measurements to probe for subtle secondary kinetic isotope effects. Secondary KIEs occur when isotopic substitution is at a position other than the bond being broken. libretexts.org Such an investigation could:
Confirm the Ideal Nature of the Standard: Provide empirical data to confirm that any KIE during derivatization is negligible and does not impact analytical accuracy, even with the most sensitive modern instruments.
Inform the Synthesis of Future Standards: Understanding any minor isotopic effects could guide the synthesis of next-generation internal standards for other analytes, ensuring isotopic substitution occurs at positions that have absolutely no influence on reaction rates.
While KIE is a powerful tool for mechanistic studies, for this compound, the desired outcome is a KIE value of 1, indicating no difference in reaction rate between the deuterated standard and the native analyte.
Table 8.2: Kinetic Isotope Effect (KIE) Considerations for this compound as an Internal Standard
| Parameter | Ideal Scenario for an Internal Standard | Hypothetical Investigation |
|---|---|---|
| KIE Value (kH/kD) | 1 (No rate difference between AMOZ and this compound) | Measurement to confirm the value is statistically indistinguishable from 1. |
| Impact on Quantification | No impact; ensures the highest accuracy. lcms.cz | Quantify any potential, minor systemic bias in ultra-trace analysis. |
| Research Goal | Validation of analytical method. | Fundamental understanding of isotopic behavior during derivatization. |
| Status | Assumed and accepted in current methods. scispace.com | A purely theoretical and future research perspective. |
Integration of this compound in Multi-Analyte, Multi-Class Screening Methods
A major trend in modern analytical chemistry, driven by food safety regulations, is the development of methods capable of simultaneously detecting and quantifying dozens or even hundreds of residues from different chemical classes in a single analysis. nih.govmdpi.com this compound is increasingly integral to these multi-analyte, multi-class screening methods. Nitrofuran metabolites are often included in broader analytical panels that screen for other veterinary drugs such as sulfonamides, quinolones, β-lactams, and macrolides. nih.govnih.gov
The use of stable isotope-labeled internal standards like this compound is especially critical in these complex methods for several reasons:
Matrix Effect Compensation: Food matrices such as milk, meat, and honey are highly complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Since this compound is chemically identical to AMOZ, it experiences the same matrix effects, allowing for reliable correction of the analyte signal. lcms.cz
Improved Accuracy and Precision: By accounting for variations in extraction efficiency, instrument response, and matrix effects, this compound significantly improves the accuracy and reproducibility of the analytical results. lcms.czscispace.com
Method Robustness: Multi-residue methods are often applied to diverse food products. The use of a dedicated internal standard for each analyte, where available, makes the method more robust and transferable across different matrices. mdpi.com
Future perspectives in this area involve expanding the scope of these multi-class methods. As regulatory bodies add new compounds to monitoring lists, analytical methods must adapt. The inclusion of this compound in screening platforms allows laboratories to efficiently test for the illegal use of furaltadone (B92408) alongside a wide array of other banned or restricted veterinary drugs. researchgate.netresearchgate.net The continued availability and integration of high-quality labeled standards like this compound are essential for the advancement of comprehensive food safety monitoring programs.
Table 8.3: Examples of Multi-Analyte Applications Involving AMOZ and its Internal Standard
| Matrix | Target Analyte Classes | Analytical Technique | Role of this compound |
|---|---|---|---|
| Shrimp/Aquaculture Products | Nitrofuran Metabolites (AMOZ, AOZ, AHD, SEM) fda.gov | LC-MS/MS | Internal standard for AMOZ quantification. |
| Meat (Poultry, Pork) | Nitrofurans, Chloramphenicol, Quinolones | LC-MS/MS | Ensures accurate AMOZ measurement in a multi-class veterinary drug screen. scispace.comresearchgate.net |
| Milk and Dairy Products | Sulfonamides, Quinolones, Lincoamides, Macrolides, β-Lactams, Nitrofurans | UPLC-MS/MS | Serves as a reliable internal standard for the nitrofuran class within a broad-spectrum antibiotic screening method. nih.gov |
Q & A
Basic Research Question: What are the recommended methods for synthesizing and characterizing AMOZ-d5 in laboratory settings?
Answer:
Synthesis of this compound should follow validated protocols for deuterated analogs, typically involving isotopic exchange or precursor modification. Characterization requires triangulation of analytical techniques :
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., deuterium incorporation at specific positions).
- High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to assess purity (>98%) and isotopic enrichment.
- Elemental analysis to verify stoichiometric integrity.
Documentation must adhere to reproducibility standards, including detailed reaction conditions and raw spectral data .
Basic Research Question: Which analytical techniques are most effective for quantifying this compound in complex matrices?
Answer:
LC-MS/MS is the gold standard due to its sensitivity and specificity. Key methodological considerations include:
- Ionization optimization : Electrospray ionization (ESI) in positive mode for enhanced detection.
- Matrix-matched calibration : To account for signal suppression/enhancement in biological or environmental samples.
- Validation parameters : Linearity (R² >0.99), limit of detection (LOD <1 ng/mL), and recovery rates (85–115%) .
Advanced Research Question: How should researchers design experiments to address contradictory data on this compound’s stability under varying pH conditions?
Answer:
Resolve contradictions via controlled factorial design :
- Variables : pH (1–14), temperature (4–40°C), and exposure time (0–72 hours).
- Replicates : Minimum triplicate runs per condition.
- Analytical endpoints : Degradation products (e.g., via LC-MS/MS fragmentation patterns) and parent compound stability.
Compare results with literature using Bland-Altman plots to identify systematic biases .
Advanced Research Question: What statistical approaches are suitable for analyzing non-linear degradation kinetics of this compound?
Answer:
Employ multivariate regression models (e.g., Weibull or Gompertz equations) to fit degradation curves. Validate with:
- Goodness-of-fit tests : Akaike Information Criterion (AIC) for model selection.
- Residual analysis : To detect heteroscedasticity or outliers.
Report confidence intervals (95%) and use bootstrapping for small datasets .
Basic Research Question: How can researchers ensure the reproducibility of this compound pharmacokinetic studies across laboratories?
Answer:
Standardize protocols via:
- Shared SOPs : Detailed extraction methods (e.g., solvent ratios, centrifugation speeds).
- Reference materials : Use certified this compound standards with batch-specific certificates.
- Inter-laboratory validation : Collaborative studies using harmonized guidelines (e.g., ISO 17025) .
Advanced Research Question: What methodologies identify this compound’s degradation pathways in environmental samples?
Answer:
Combine advanced hyphenated techniques :
- LC-QTOF-MS : For non-targeted screening of degradation products.
- Stable isotope labeling : To trace deuterium loss during degradation.
- Computational modeling : Density Functional Theory (DFT) to predict metabolite structures .
Advanced Research Question: How should researchers reconcile discrepancies between in vitro and in vivo metabolite profiles of this compound?
Answer:
Apply systems biology approaches :
- Physiologically Based Pharmacokinetic (PBPK) modeling : To simulate in vivo conditions.
- Cross-species comparisons : Use hepatocyte assays from multiple species (e.g., rat, human).
- Multi-omics integration : Correlate metabolomic data with proteomic profiles of metabolic enzymes .
Basic Research Question: What criteria define appropriate storage conditions for this compound reference standards?
Answer:
- Temperature : -20°C in amber vials to prevent photodegradation.
- Humidity control : Desiccants to avoid hygroscopic degradation.
- Stability monitoring : Quarterly LC-MS/MS verification for 24 months .
Advanced Research Question: How can interdisciplinary approaches improve mechanistic studies of this compound’s biological interactions?
Answer:
Integrate biophysical and computational tools :
- Surface Plasmon Resonance (SPR) : For binding affinity measurements.
- Molecular Dynamics (MD) simulations : To map interaction hotspots.
- Cryo-EM : For structural insights into protein-AMOZ-d5 complexes .
Advanced Research Question: What experimental designs validate this compound’s long-term stability in clinical trial matrices?
Answer:
Adopt ICH Q1A(R2) guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
